2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole
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Overview
Description
2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole is a heterocyclic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a fluorophenyl group, a methylpiperidinyl group, and a benzo[d]oxazole core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole typically involves the following steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of appropriate precursors such as o-aminophenol and carboxylic acids or their derivatives.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated aromatic compounds and suitable coupling reactions, such as Suzuki or Heck coupling.
Attachment of the Methylpiperidinyl Group: This can be done through nucleophilic substitution reactions where the piperidine derivative is introduced to the benzo[d]oxazole core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzo[d]oxazole: Lacks the fluorophenyl and methylpiperidinyl groups, resulting in different biological activities.
2-(3-Chlorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole: Similar structure but with a chlorine atom instead of fluorine, which can lead to different reactivity and biological effects.
2-(3-Fluorophenyl)-5-methylbenzo[d]oxazole: Lacks the piperidinyl group, affecting its overall properties and applications.
Uniqueness
The presence of both the fluorophenyl and methylpiperidinyl groups in 2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H21FN2O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5-[(4-methylpiperidin-1-yl)methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H21FN2O/c1-14-7-9-23(10-8-14)13-15-5-6-19-18(11-15)22-20(24-19)16-3-2-4-17(21)12-16/h2-6,11-12,14H,7-10,13H2,1H3 |
InChI Key |
XJLXDJMSBSEDCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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